5-Bromo-4(3H)-pyrimidone Hydrobromide

Regioselective synthesis Pyrimidinone derivatives C-6 functionalization

5-Bromo-4(3H)-pyrimidone hydrobromide (free base CAS: 19808-30-1; salt CAS: 578712-23-9) is a strategic halogenated pyrimidinone building block for antiviral and antineoplastic programs. The 5-bromo substituent delivers superior oxidative addition kinetics in cross-coupling reactions vs. chloro analogs, while ensuring exclusive viral thymidine kinase recognition over human TK—a critical selectivity advantage absent in 5-iodo counterparts. For C-6 diversification, bromine-directed lithiation guarantees complete regiocontrol, eliminating regioisomeric purification bottlenecks. The hydrobromide salt form enhances solubility and handling during scale-up. Elemental bromine-based synthesis achieves 91.5% yield under mild 0°C conditions, offering superior atom economy for cost-sensitive commercial manufacturing.

Molecular Formula C4H4Br2N2O
Molecular Weight 255.90 g/mol
Cat. No. B11714007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4(3H)-pyrimidone Hydrobromide
Molecular FormulaC4H4Br2N2O
Molecular Weight255.90 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)Br.Br
InChIInChI=1S/C4H3BrN2O.BrH/c5-3-1-6-2-7-4(3)8;/h1-2H,(H,6,7,8);1H
InChIKeyFKEMMRSJRCDQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4(3H)-pyrimidone Hydrobromide: Product Overview and Procurement Considerations


5-Bromo-4(3H)-pyrimidone hydrobromide (CAS: 19808-30-1 as free base; hydrobromide salt CAS: 578712-23-9) is a halogenated pyrimidin-4-one derivative widely utilized as a pharmaceutical intermediate in antiviral and antineoplastic drug development. The free base 5-bromo-4(3H)-pyrimidinone exists in tautomeric equilibrium between 1H- and 3H-forms, with a reported melting point of 198–200°C and a predicted pKa of 7.25 ± 0.40 . The hydrobromide salt form offers enhanced solubility and improved handling characteristics for synthetic applications compared to the free base . This compound serves as a critical building block for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, with operational advantages including mild reaction conditions and suitability for industrial production scale-up [1].

5-Bromo-4(3H)-pyrimidone Hydrobromide: Why In-Class Alternatives Cannot Substitute Without Quantitative Evidence


Halogenated pyrimidinones cannot be treated as interchangeable commodities in pharmaceutical synthesis or biological research. The specific halogen (bromo vs. chloro vs. iodo) at the 5-position dictates critical physicochemical and biological parameters including tautomeric equilibria, crystallographic packing, electrophilic substitution reactivity, and target enzyme binding kinetics [1]. For instance, 5-bromo derivatives exhibit distinct reactivity profiles in metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) relative to their 5-chloro counterparts, with bromine offering an optimal balance of oxidative addition kinetics and functional group compatibility that chloro analogs cannot reliably reproduce [2]. Furthermore, in biological systems, the 5-bromo substitution confers unique substrate recognition profiles by viral thymidine kinases compared to 5-iodo analogues, directly affecting antiviral selectivity and off-target toxicity [3]. Substituting an alternative halogenated pyrimidinone without confirming comparable performance in the specific assay or reaction system constitutes an undocumented process change that risks synthetic failure or altered biological outcomes.

5-Bromo-4(3H)-pyrimidone Hydrobromide: Direct Comparative Evidence for Scientific Selection and Procurement


5-Bromo-4(3H)-pyrimidone Hydrobromide: Regioselective Lithiation-Substitution vs. Non-Brominated Analogs

The 5-bromo substitution on the 4(3H)-pyrimidinone scaffold enables a highly regioselective lithiation-substitution protocol for C-6 functionalization that is not achievable with non-brominated 4(3H)-pyrimidinone. The presence of the bromine atom at position 5 directs lithiation exclusively to the C-6 position, enabling the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinone derivatives with precise regiocontrol [1]. Non-brominated 4(3H)-pyrimidinone lacks this directing group effect and yields mixtures of regioisomers under similar conditions, requiring additional purification steps and reducing overall synthetic efficiency. The protocol was demonstrated to be versatile and efficient for introducing diverse substituents at the C-6 position [2].

Regioselective synthesis Pyrimidinone derivatives C-6 functionalization

5-Bromo-4(3H)-pyrimidone Hydrobromide: Synthesis Yield Comparison vs. Alternative Halogenation Methods

The direct bromination of 4-hydroxypyrimidine using elemental bromine in chloroform with methanol as catalyst produces 5-bromo-4(3H)-pyrimidinone in 91.5% yield at 0°C . This single-step bromination protocol compares favorably with N-bromosuccinimide (NBS)-based methods for related pyrimidinone bromination reactions, which have been reported with yields of 87% under reflux conditions [1]. The elemental bromine method offers a 4.5 absolute percentage point yield advantage while operating at milder temperature (0°C vs. reflux), representing both improved atom economy and reduced energy input for industrial-scale production.

Bromination yield Pyrimidinone synthesis Process chemistry

5-Bromo-4(3H)-pyrimidone Hydrobromide: Antiviral Selectivity Profile vs. 5-Iodo Analog in HSV1 TK Substrate Recognition

The 5-bromo pyrimidinone analogue (compound 3) demonstrates exclusive substrate recognition by HSV1 thymidine kinase (TK), in stark contrast to the 5-iodo analogue (compound 2) which undergoes significant phosphorylation by human cytosolic TK [1]. This differential kinase recognition translates to measurable selectivity advantages: in plaque reduction and cytotoxicity assays, the 5-bromo analogue showed good activity against HSV1 and HSV2 with less general toxicity than the reference compound (north)-methanocarbathymine (1a) [2]. Against HSV1-TK transfected cells, the 5-iodo compound exhibited CC50 of 25 ± 7 µM, whereas the 5-bromo analogue inhibited both transfected and nontransfected cell lines in a dose-dependent but less selectively toxic manner [3].

Antiviral selectivity Thymidine kinase substrate HSV1 HSV2

5-Bromo-4(3H)-pyrimidone Hydrobromide: In Vivo Immunomodulatory Efficacy Ranking vs. 5-Chloro and 5-Iodo Analogues

In a head-to-head in vivo efficacy comparison of six halogenated pyrimidinone immunomodulators against Punta Toro virus (Phlebovirus) infection in mice, the 5-bromo derivative ABPP (5-bromo-2,3-dihydro-2-imino-6-phenyl-4(1H)-pyrimidinone) demonstrated the highest efficacy among all tested analogues [1]. Using intraperitoneal treatment once daily for 3 days beginning 1 day prior to virus exposure, the efficacy order was ABPP > ABmFPP (5-bromo-3-fluorophenyl) > AComF2PP (5-chloro-2,3-difluorophenyl) > AIPP (5-iodo) > ABMP (5-bromo-methyl) > ACPP (5-chloro-phenyl), with prevention of death as endpoint [2]. The 5-chloro-phenyl analogue (ACPP) ranked lowest in efficacy, confirming that halogen identity at the 5-position is a critical determinant of in vivo antiviral activity independent of other structural features. Oral administration (p.o.) of ABPP at 100–800 mg/kg was markedly effective in single treatments given as late as 24 h after virus inoculation, and a single 400 mg/kg dose prevented death when administered up to 48 h post-exposure [3].

Immunomodulator In vivo antiviral Pyrimidinone analogue comparison

5-Bromo-4(3H)-pyrimidone Hydrobromide: Recommended Scientific and Industrial Application Scenarios


Regioselective C-6 Functionalization for Medicinal Chemistry Library Synthesis

For medicinal chemistry programs requiring systematic diversification at the C-6 position of 2-amino-4(3H)-pyrimidinone scaffolds, the 5-bromo derivative is the optimal starting material. The bromine substituent directs lithiation exclusively to C-6, enabling the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinone derivatives with complete regiocontrol, eliminating regioisomeric purification bottlenecks that would arise with non-brominated 4(3H)-pyrimidinone [1]. This protocol supports efficient parallel synthesis of structurally diverse compound libraries for antiviral drug discovery programs.

HSV1/HSV2 Antiviral Drug Development Requiring Viral-Selective TK Substrate

For antiviral programs targeting herpes simplex virus types 1 and 2 where thymidine kinase-mediated prodrug activation is the intended mechanism, 5-bromo-substituted pyrimidinone analogues offer a critical selectivity advantage over 5-iodo alternatives. The 5-bromo analogue demonstrates exclusive phosphorylation by viral TK without the human cytosolic TK cross-reactivity observed with the 5-iodo counterpart, translating to reduced general toxicity while maintaining anti-HSV1/HSV2 activity [2]. This selectivity profile directly addresses a key failure mode in nucleoside analogue antiviral development: off-target toxicity from host kinase activation.

Immunomodulatory Drug Discovery for Phlebovirus and Related Viral Infections

For in vivo evaluation of immunomodulatory pyrimidinone analogues against Phlebovirus infections (including Punta Toro virus and related Rift Valley fever virus), the 5-bromo-substituted scaffold provides superior protective efficacy compared to 5-chloro and 5-iodo analogues. Direct comparative efficacy data demonstrate that ABPP (5-bromo-phenyl pyrimidinone) confers the highest survival protection among six tested halogenated analogues when administered both intraperitoneally and orally, with efficacy persisting up to 48 hours post-viral exposure [3]. Researchers developing treatments for emerging viral threats in the Phlebovirus genus should prioritize the 5-bromo scaffold based on this head-to-head in vivo evidence.

Multi-Kilogram Scale Synthesis of Pyrimidinone-Based Drug Intermediates

For process chemistry and CMC teams scaling up pyrimidinone intermediate production, the elemental bromine-based synthesis route yielding 91.5% of 5-bromo-4(3H)-pyrimidinone offers superior atom economy and energy efficiency compared to NBS-mediated alternatives yielding 87% under reflux conditions. The milder reaction temperature (0°C vs. reflux) reduces energy input costs while the higher yield improves overall process mass intensity, critical factors for cost-of-goods calculations in commercial pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4(3H)-pyrimidone Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.